Calcium cyclamate is produced from cyclohexylamine, which is derived from the reduction of aniline. The sulfonation process of cyclohexylamine leads to the formation of cyclamic acid, which can then be reacted with calcium salts to produce calcium cyclamate. This compound is primarily used in Europe and other regions but has faced regulatory scrutiny in the United States due to safety concerns regarding its potential carcinogenic effects.
The synthesis of calcium cyclamate involves several steps:
The reaction can be summarized as follows:
This process typically requires careful control of temperature and pH to optimize yield and purity. The reaction conditions are generally maintained at moderate temperatures (around 25-50°C) and neutral pH levels.
Calcium cyclamate has the molecular formula and a relative molecular mass of approximately 396.5 g/mol. The structure consists of two cyclamate ions coordinated with one calcium ion.
Calcium cyclamate can participate in various chemical reactions, particularly hydrolysis and degradation under acidic or basic conditions.
Calcium cyclamate acts as a sweetener by binding to taste receptors on the tongue, specifically the sweet taste receptors (T1R2/T1R3).
These properties make calcium cyclamate suitable for use in various food products without significant alteration during cooking processes.
Calcium cyclamate is primarily utilized as a non-nutritive sweetener in food products, particularly those aimed at low-sodium diets. Its applications include:
Despite its widespread use outside the United States, regulatory concerns regarding safety have limited its application domestically.
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